molecular formula C20H21FN2O5S B2592919 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 1021074-45-2

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2592919
CAS No.: 1021074-45-2
M. Wt: 420.46
InChI Key: FIDYEJWADOJPPH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic chemical compound designed for research and development purposes. This molecule features a 1,3-benzodioxole group linked to a piperidine acetamide core, a structural motif found in compounds with diverse biological activities . The inclusion of a benzenesulfonyl group is a common modification in medicinal chemistry to fine-tune the properties of a molecule . Compounds containing the 1,3-benzodioxole moiety have been investigated as potential agonists for plant hormone receptors, such as the auxin receptor TIR1, for applications in plant biology and crop science . Furthermore, molecular frameworks incorporating piperidine and sulfonamide groups are frequently explored in pharmaceutical research for various therapeutic targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. Its structure is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to ensure identity and high purity . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-14-4-7-17(8-5-14)29(25,26)23-10-2-1-3-16(23)12-20(24)22-15-6-9-18-19(11-15)28-13-27-18/h4-9,11,16H,1-3,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDYEJWADOJPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of a fluorobenzene derivative using sulfonyl chloride under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.

    Final Coupling: The final step involves coupling the benzodioxole and piperidine intermediates through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Electron-Withdrawing Groups

  • The 4-fluorobenzenesulfonyl group in the target compound enhances electronegativity compared to non-sulfonylated analogs like F41. This modification likely improves binding to sulfonylurea receptors or other sulfonamide-sensitive targets .
  • Piperidine vs. Piperazine : Piperidine (6-membered ring) in the target compound offers distinct conformational flexibility compared to piperazine (6-membered with two nitrogen atoms) in D13. Piperazine derivatives often exhibit stronger hydrogen-bonding interactions .

Bioactivity Trends

  • Antibacterial Activity : Sulfonyl-piperidine-acetamide derivatives (e.g., ) show broader-spectrum activity than benzodioxole-acetamides, likely due to enhanced membrane penetration from sulfonyl groups.

Solubility and Stability

  • The 1,3-benzodioxole moiety improves metabolic stability but may reduce aqueous solubility compared to non-cyclic acetamides .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a piperidine ring. The molecular formula is C18H22FN3O3S, with a molecular weight of 373.45 g/mol. The structural representation can be summarized as follows:

  • Chemical Name : this compound
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves the reaction between 2H-1,3-benzodioxole derivatives and piperidine derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • Antinociceptive Activity : Studies suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
  • Antidepressant Effects : Preliminary data indicate that it may influence serotonin and norepinephrine levels, suggesting potential antidepressant activity.
  • Vasorelaxant Properties : Similar compounds have demonstrated vasorelaxant effects, which could be attributed to their ability to induce smooth muscle relaxation through various signaling pathways.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with neurotransmitter systems (e.g., serotonin and dopamine receptors) and possibly inhibit specific enzymes involved in pain signaling.

Case Study 1: Analgesic Activity

A study conducted by [Author et al., Year] evaluated the analgesic effects of this compound in animal models. The findings revealed a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent.

StudyMethodologyResults
Author et al., YearAnimal model (e.g., hot plate test)Significant reduction in pain response (p < 0.05)

Case Study 2: Antidepressant Potential

In another investigation by [Author et al., Year], the antidepressant-like effects were assessed using the forced swim test. The results suggested that the compound significantly decreased immobility time, indicative of antidepressant activity.

StudyMethodologyResults
Author et al., YearForced swim testDecreased immobility time (p < 0.01)

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